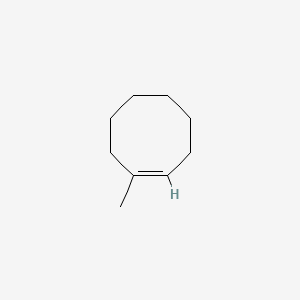
1-Methylcyclooctene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Methylcyclooctene is an organic compound with the molecular formula C₉H₁₆. It is a cycloalkene, specifically a cyclooctene with a methyl group attached to the first carbon atom. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylcyclooctene can be synthesized through several methods. One common method involves the elimination reaction of cyclooctene oxide. The process typically involves the use of a base to facilitate the elimination of water, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes. These processes may involve the use of transition metal catalysts to promote the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
化学反応の分析
Types of Reactions: 1-Methylcyclooctene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound to cyclooctane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Cyclooctane derivatives.
Substitution: Halogenated cyclooctenes.
科学的研究の応用
1-Methylcyclooctene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of cycloalkenes on biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-Methylcyclooctene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electrophilic addition, where the double bond reacts with an electrophile, leading to the formation of an intermediate that subsequently forms the final product. In reduction reactions, the compound undergoes hydrogenation, where hydrogen atoms are added across the double bond, converting it to a single bond .
類似化合物との比較
Cyclooctene: Similar to 1-Methylcyclooctene but lacks the methyl group.
1-Methylcyclohexene: A smaller ring structure with similar reactivity.
Cyclooctane: The fully saturated analog of this compound.
Uniqueness: this compound is unique due to its specific ring size and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and industrial applications .
生物活性
1-Methylcyclooctene (MCO) is a cyclic hydrocarbon that has drawn attention for its potential biological activities. This article synthesizes findings from various studies, focusing on the compound's chemical properties, biological effects, and its implications in health and disease.
This compound is an unsaturated hydrocarbon with the molecular formula C9H16. Its structure features a methyl group attached to a cyclooctene ring, which influences its reactivity and biological interactions. The compound exhibits unique photochemical properties, particularly in its ability to undergo geometrical isomerization under UV light, leading to different isomers that may possess varying biological activities .
Antioxidant Properties
Recent studies have indicated that this compound may exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by scavenging free radicals. In one study, the compound was identified as a volatile organic metabolite associated with oxidative stress, which can lead to various health issues, including cancer .
Cancer Biomarker
This compound has been implicated as a potential biomarker for cancer diagnosis. In a study analyzing cerumen samples from cancer patients, this compound was among three hydrocarbons identified as significant indicators of cancer presence. The study highlighted its potential utility in non-invasive cancer diagnostics through the analysis of volatile organic compounds (VOCs) produced during oxidative stress processes .
Case Study: Cancer Diagnosis
- Study Design : The research involved collecting cerumen samples from 102 participants, including 52 cancer patients and 50 healthy controls.
- Findings : The analysis revealed that specific volatile organic metabolites, including this compound, could accurately differentiate between cancerous and non-cancerous samples with 100% accuracy. This suggests that MCO could serve as a reliable biomarker for early cancer detection .
Photochemical Behavior
Research into the photochemical behavior of this compound has shown that it can undergo direct excitation leading to efficient geometrical isomerization. This property may have implications in phototherapy or targeted drug delivery systems where controlled release of therapeutic agents is desired .
Summary of Findings
| Property | Details |
|---|---|
| Molecular Formula | C9H16 |
| Biological Role | Potential antioxidant; cancer biomarker |
| Photochemical Behavior | Exhibits geometrical isomerization under UV light |
| Research Implications | Non-invasive cancer diagnostics; potential applications in phototherapy |
特性
CAS番号 |
933-11-9 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC名 |
1-methylcyclooctene |
InChI |
InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3 |
InChIキー |
WFLPGXDWMZEHGP-UHFFFAOYSA-N |
SMILES |
CC1=CCCCCCC1 |
異性体SMILES |
C/C/1=C/CCCCCC1 |
正規SMILES |
CC1=CCCCCCC1 |
Key on ui other cas no. |
933-11-9 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















